![molecular formula C13H9F4NO B3167800 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline CAS No. 924909-25-1](/img/structure/B3167800.png)
4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline
Overview
Description
“4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C13H9F4NO . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline” consists of 13 carbon atoms, 9 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of “4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline” is 271.21 .Scientific Research Applications
Fluorescent Chemosensors
Compounds with structures similar to 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline have been utilized in the development of fluorescent chemosensors. These chemosensors can detect a variety of analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. The presence of fluorophoric groups and the ability to modulate sensing selectivity make these compounds valuable in chemical sensing technologies (Roy, 2021).
Aqueous Fluoroalkylation Reactions
The introduction of fluorine-containing functionalities into molecules is crucial for creating pharmaceuticals, agrochemicals, and functional materials. Compounds similar to 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline are important in the development of aqueous fluoroalkylation methods. These methods are environmentally friendly and efficient for incorporating fluorinated groups into target molecules, contributing to green chemistry (Song et al., 2018).
Environmental Fate and Effects
The environmental fate and effects of related compounds, especially in the context of their use as pesticides or in other industrial applications, are of significant interest. For example, studies on the environmental impact of similar fluorinated compounds have shown that while they have effects on the environment, these effects are often transient, and ecosystems can recover after their application (Hubert, 2003).
Genotoxic Activities
Research into the genotoxic activities of aniline and its derivatives, including those with fluorinated substituents, helps in understanding their potential risks and mechanisms of action in biological systems. These studies are critical for assessing the safety of such compounds when used in various applications (Bomhard & Herbold, 2005).
Safety and Hazards
properties
IUPAC Name |
4-(4-fluorophenoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNBTBQKKAYGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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